7-hydroxyhexadecanedioyl-CoA in suberin biosynthesis pathway
7-hydroxyhexadecanedioyl-CoA in suberin biosynthesis pathway
An In-depth Technical Guide on the Core of the Suberin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction to Suberin and its Biosynthesis
Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the root endodermis, periderm of tubers and bark, and seed coats.[1][2][3] It forms a protective barrier that regulates the movement of water and solutes, prevents water loss, and acts as a defense against pathogens.[1][4][5] The suberin polymer is composed of two main domains: a polyaliphatic domain and a polyphenolic domain.[1][6] The aliphatic domain is a polyester (B1180765) primarily made of very-long-chain fatty acids (VLCFAs), ω-hydroxyacids, α,ω-dicarboxylic acids, primary alcohols, and glycerol (B35011).[1][2][3][6] The polyphenolic domain consists mainly of p-hydroxycinnamic acid derivatives, with ferulic acid being the most common.[1][6]
The biosynthesis of suberin monomers is a complex process that begins in the plastids and continues in the endoplasmic reticulum (ER), where fatty acids are modified through a series of enzymatic reactions.[7][8] This guide provides a detailed technical overview of the biosynthesis of the C16 aliphatic suberin monomers, which are foundational components of the suberin polymer. While the specific intermediate "7-hydroxyhexadecanedioyl-CoA" is not prominently described in the canonical suberin biosynthesis pathway, this document will focus on the well-characterized pathway of its structural isomer, the terminal-hydroxylated C16 α,ω-dicarboxylic acid, a key suberin monomer.
The Biosynthesis Pathway of C16 Aliphatic Suberin Monomers
The formation of C16 aliphatic suberin monomers is a multi-step process involving several key enzymes and cellular compartments. The core reactions take place at the endoplasmic reticulum.[2]
Fatty Acid Synthesis and Elongation
The process starts with the synthesis of C16:0 fatty acid (palmitic acid) in the plastids by the fatty acid synthase (FAS) complex.[1][6] Following activation to C16:0-CoA, it is transported to the endoplasmic reticulum (ER).[1] In the ER, the fatty acyl-CoAs can be elongated by the fatty acid elongation (FAE) complex to produce very-long-chain fatty acids (VLCFAs).[1][9] A key enzymatic step in this elongation is the condensation of C2 units to the acyl-CoA, catalyzed by β-KETOACYL-CoA SYNTHASE (KCS) enzymes.[1][6]
ω-Hydroxylation and Oxidation
Suberin-related fatty acids are further modified by members of the CYTOCHROME P450 OXIDASE (CYP) protein family.[1] Specifically, CYP86A1 has been identified as a key fatty acid ω-hydroxylase in the biosynthesis of aliphatic suberin in Arabidopsis roots.[7][10] Mutants of CYP86A1 show a significant reduction in ω-hydroxyacids with chain lengths less than C20.[7][10] This enzyme catalyzes the ω-hydroxylation of C16 fatty acids to form 16-hydroxyhexadecanoic acid.
Following ω-hydroxylation, a subsequent oxidation step at the ω-carbon is required to form the corresponding α,ω-dicarboxylic acid (hexadecanedioic acid). While the specific enzymes for this step for all chain lengths are not fully elucidated, it is a critical reaction in generating the bifunctional monomers necessary for polyester formation.[11]
Formation of Primary Alcohols and Esterification
Another important class of suberin monomers consists of primary fatty alcohols.[1] These are formed by the reduction of the carboxyl group of fatty acyl-CoAs, a reaction catalyzed by FATTY ACYL-CoA REDUCTASE (FAR) enzymes.[1] In Arabidopsis, FAR1, FAR4, and FAR5 are expressed in root endodermal cells where suberin is deposited.[1]
The glycerol backbone of the suberin polymer is incorporated by GLYCEROL-3-PHOSPHATE ACYLTRANSFERASE (GPAT) enzymes.[1] Arabidopsis GPAT5 has been shown to produce monoacylglyceryl esters by attaching glycerol to ω-hydroxyacyl-CoA and α,ω-dicarboxyacyl-CoA components.[1] Mutants of atgpat5 have significantly reduced aliphatic suberin content.[1]
Incorporation of Phenolics
The aliphatic and polyphenolic domains of suberin are linked via ester bonds. The transfer of ferulic acid to ω-hydroxyacids is carried out by ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), a member of the BAHD family of acyltransferases.[1][12] This enzyme is crucial for the synthesis of the aromatic components of the suberin polymer.[12]
Quantitative Data on Suberin Monomer Composition
The impact of key biosynthetic genes on the suberin composition has been quantified in various studies, particularly in Arabidopsis thaliana. The following table summarizes the changes in aliphatic suberin monomers in different mutants compared to wild-type plants.
| Gene/Mutant | Tissue | Effect on C16/C18 Aliphatic Monomers | Reference |
| cyp86a1/horst | Root | Substantial reduction in ω-hydroxyacids with chain length | [7][11] |
| cyp86b1/ralph | Root & Seed | Strong reduction in C22 and C24 ω-hydroxyacids and α,ω-dicarboxylic acids. | [1][11] |
| gpat5 | Root | ~50% reduction in total aliphatic suberin. | [1] |
| asft (At5g41040) | Seed & Root | Specific reduction in ferulate content in suberin. | [12] |
Experimental Protocols
Analysis of Aliphatic Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of suberin in Arabidopsis roots.[13]
1. Sample Preparation and Delipidation (Solvent-Extraction Method):
- Harvest root tissue from tissue-culture or soil-grown plants.
- Thoroughly wash the roots to remove any debris.
- Extract soluble lipids by incubating the tissue in a series of solvents: typically chloroform (B151607):methanol (B129727) mixtures, followed by pure chloroform and methanol washes. This step removes waxes and other non-polymeric lipids.[13][14]
- Dry the remaining delipidated root tissue.
2. Depolymerization (Transmethylation):
- The suberin polymer is depolymerized by transesterification.
- Incubate the dry, delipidated tissue in 1 M methanolic HCl or boron trifluoride in methanol at 80°C for several hours.[14] This reaction cleaves the ester bonds and methylates the resulting carboxylic acids.
- Internal standards (e.g., C17:0 fatty acid, ω-OH-C15:0) should be added for quantification.[13]
3. Extraction of Monomers:
- After cooling, extract the methyl ester monomers from the reaction mixture using an organic solvent such as chloroform or hexane.[14]
- Wash the organic phase with a salt solution to remove residual acid.
- Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
4. Derivatization:
- The polar hydroxyl and any remaining carboxyl groups of the monomers must be derivatized prior to GC analysis.
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and pyridine (B92270) to the dried monomer extract.[15]
- Incubate at an elevated temperature (e.g., 70-100°C) to ensure complete derivatization to trimethylsilyl (B98337) (TMS) ethers and esters.
5. GC-MS Analysis:
- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Monomers are separated on a capillary column and identified based on their retention times and mass spectra compared to known standards and library data.
- Quantification is performed by comparing the peak areas of the identified monomers to the peak area of the internal standard.[13]
In Vitro Enzyme Assay for Hydroxycinnamoyltransferase Activity
This protocol provides a general method for assaying the activity of an enzyme like ASFT.[12]
1. Recombinant Enzyme Expression and Purification:
- Clone the cDNA of the target gene (e.g., ASFT) into a suitable protein expression vector (e.g., with a His-tag).
- Express the protein in a host system like E. coli.
- Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- Purified recombinant enzyme.
- Acyl-CoA donor substrate (e.g., feruloyl-CoA).
- Acyl acceptor substrate (e.g., 16-hydroxyhexadecanoic acid).
- A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction, for example, by adding acid.
3. Product Analysis:
- Extract the reaction products with an organic solvent (e.g., ethyl acetate).
- Analyze the extracted products using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of the expected ester product (e.g., 16-feruloyloxy-hexadecanoic acid).
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the transcript levels of suberin biosynthesis genes.[16]
1. RNA Extraction and Quality Control:
- Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
- Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR):
- Design gene-specific primers for the target suberin biosynthesis genes and a reference (housekeeping) gene.
- Prepare a qPCR reaction mix containing:
- cDNA template.
- Forward and reverse primers.
- A fluorescent dye-based detection chemistry (e.g., SYBR Green).
- DNA polymerase.
- Perform the qPCR reaction in a real-time PCR cycler.
- Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.
Visualizations
Caption: Biosynthesis pathway of C16 aliphatic suberin monomers.
Caption: Experimental workflow for GC-MS analysis of suberin.
Caption: Simplified regulatory network of suberin biosynthesis.
Conclusion
The biosynthesis of the aliphatic domain of suberin is a finely tuned pathway essential for the creation of protective barriers in plants. The production of C16 monomers, specifically ω-hydroxyhexadecanoic acid and hexadecanedioic acid, involves a series of enzymatic steps including ω-hydroxylation by cytochrome P450s and subsequent polymerization into a complex polyester. While the specific molecule 7-hydroxyhexadecanedioyl-CoA is not a recognized intermediate in the primary suberin pathway, the synthesis of its α,ω-dicarboxylic isomer is a critical and well-studied process. Understanding this pathway, from the genetics of the enzymes involved to the analytical chemistry required for its characterization, is vital for fields ranging from plant science to the development of novel biomaterials and strategies for enhancing crop resilience. The methodologies and data presented here provide a comprehensive foundation for researchers and professionals engaged in the study of this important plant biopolymer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Importance of suberin biopolymer in plant function, contributions to soil organic carbon and in the production of bio-derived energy and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
